cis-Di(benzonitrile)dichloroplatinum (II)

Catalog No.
S1514887
CAS No.
15617-19-3
M.F
C14H10Cl2N2Pt
M. Wt
472.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Di(benzonitrile)dichloroplatinum (II)

CAS Number

15617-19-3

Product Name

cis-Di(benzonitrile)dichloroplatinum (II)

IUPAC Name

benzonitrile;platinum(2+);dichloride

Molecular Formula

C14H10Cl2N2Pt

Molecular Weight

472.2 g/mol

InChI

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

WAJRCRIROYMRKA-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2]

The exact mass of the compound cis-Di(benzonitrile)dichloroplatinum (II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Di(benzonitrile)dichloroplatinum(II) (CAS 15617-19-3) is a highly versatile, organic-soluble platinum(II) coordination complex utilized predominantly as a starting material for the synthesis of advanced platinum-based catalysts, luminescent materials, and active pharmaceutical ingredients. Unlike polymeric inorganic platinum salts, this complex features two weakly coordinating benzonitrile ligands in a cis geometry, which serve as excellent leaving groups. This lability enables rapid, high-yield ligand exchange reactions with phosphines, amines, N-heterocyclic carbenes, and macrocycles under mild conditions. Its solubility in common aprotic solvents such as dichloromethane, chloroform, and toluene makes it the procurement standard for homogeneous organoplatinum synthesis where aqueous or protic environments must be avoided [1].

Substituting cis-PtCl2(PhCN)2 with cheaper or more common platinum(II) sources often leads to process bottlenecks and reduced yields. Potassium tetrachloroplatinate (K2PtCl4) is strictly water-soluble, forcing the use of biphasic systems or protic solvents that can degrade moisture-sensitive ligands or cause unwanted hydrolysis. Conversely, while cyclooctadiene platinum dichloride (PtCl2(COD)) is organic-soluble, the bidentate COD ligand exhibits a strong chelate effect, making it highly resistant to displacement by sterically hindered or weakly nucleophilic ligands. Attempting to use polymeric platinum(II) chloride (PtCl2) directly results in heterogeneous, sluggish reactions due to its insolubility in almost all solvents. Consequently, replacing PtCl2(PhCN)2 typically necessitates harsher reaction conditions, longer heating times, and complex purification steps to remove unreacted precursors or side products [1].

Superior Ligand Lability for Rapid Complexation

The utility of a platinum precursor is largely dictated by the ease with which its native ligands can be displaced. The benzonitrile ligands in cis-PtCl2(PhCN)2 are monodentate and weakly coordinating, allowing for rapid substitution by incoming ligands. In contrast, PtCl2(COD) contains a bidentate cyclooctadiene ligand that strongly binds the metal center via the chelate effect. Quantitative synthetic studies show that displacing PhCN with bulky phosphines or weak nitrogen donors typically proceeds readily under mild conditions, whereas under identical conditions, PtCl2(COD) fails to react with the same phosphines, leading to incomplete reactions and difficult separations[1].

Evidence DimensionLigand displacement reactivity with PR3
Target Compound Datacis-PtCl2(PhCN)2: Reacts readily to form trans-PtCl2(PR3)2
Comparator Or BaselinePtCl2(COD): Does not react under similar conditions
Quantified DifferenceComplete reaction vs. no reaction under mild conditions
ConditionsHomogeneous ligand substitution with phosphines

Procuring this compound ensures shorter reaction times and higher yields when synthesizing sterically hindered or thermally sensitive platinum complexes.

Enhanced Metallation Yields for Porphyrins and Macrocycles

The synthesis of platinum-based macrocycles, such as metalloporphyrins and chlorins, is highly sensitive to the choice of metal precursor. A direct comparison in the metallation of a pentafluorophenylporphyrin derivative demonstrated that utilizing cis-PtCl2(PhCN)2 in chlorobenzene with a mild base achieved a 93% yield of the desired platinum complex. In stark contrast, attempting the same metallation with K2PtCl4 or PtCl2 resulted in negligible progression (<10% yield) even after extended reaction times, due to poor solubility and unfavorable substitution kinetics [1].

Evidence DimensionYield of metalloporphyrin (PtP1)
Target Compound Datacis-PtCl2(PhCN)2: 93% yield
Comparator Or BaselineK2PtCl4 / PtCl2: <10% yield (no better progression)
Quantified Difference>83% absolute increase in product yield
ConditionsMicrowave-mediated or thermal metallation in chlorobenzene at 150 °C

For high-value macrocycle synthesis, this precursor eliminates the drastic yield losses associated with insoluble or unreactive platinum salts.

Aprotic Solvent Compatibility for Moisture-Sensitive Workflows

A critical procurement factor for transition metal precursors is their solubility profile. cis-PtCl2(PhCN)2 is highly soluble in a broad range of organic solvents, including dichloromethane, chloroform, toluene, and chlorobenzene. This allows for completely homogeneous reactions in dry, aprotic environments. Conversely, the industry-standard K2PtCl4 is practically insoluble in non-polar organics and requires water or mixed aqueous-organic solvent systems. This aqueous requirement precludes the use of K2PtCl4 with moisture-sensitive ligands (e.g., certain phosphines or imines) and necessitates complex biphasic reaction setups or the addition of phase-transfer catalysts [1].

Evidence DimensionSolubility in non-polar/aprotic organic solvents
Target Compound Datacis-PtCl2(PhCN)2: Soluble (enables homogeneous aprotic conditions)
Comparator Or BaselineK2PtCl4: Insoluble (requires aqueous/protic media)
Quantified DifferenceBinary difference in solvent compatibility
ConditionsStandard laboratory or industrial organometallic synthesis workflows

Enables direct, homogeneous synthesis with water-sensitive ligands, streamlining downstream purification and preventing ligand degradation.

Catalytic Activation and Homogeneous Turnover

Beyond its role as a precursor, cis-PtCl2(PhCN)2 functions as a highly efficient homogeneous catalyst for various organic transformations, such as cyclopropane rearrangements and N-alkylations. The weak coordination of the benzonitrile ligands allows them to readily dissociate in solution, generating the vacant coordination sites required for substrate binding. In the catalytic rearrangement of alkoxy-substituted cyclopropanes, neat PtCl2(PhCN)2 achieves a 98% yield in just 10 minutes at 100 °C. Polymeric PtCl2, lacking these labile leaving groups and suffering from poor solubility, acts heterogeneously and typically exhibits significantly lower turnover frequencies and longer reaction times [1].

Evidence DimensionCatalytic yield in cyclopropane rearrangement
Target Compound Datacis-PtCl2(PhCN)2: 98% yield in 10 minutes
Comparator Or BaselinePtCl2: Heterogeneous, significantly slower turnover
Quantified DifferenceNear-quantitative rapid homogeneous conversion vs. sluggish heterogeneous reaction
ConditionsNeat reaction, 100 °C, 10 min

Buyers sourcing catalysts for rapid, homogeneous Lewis acid/Pt(II) transformations will achieve superior reaction kinetics and reproducibility.

Synthesis of Platinum-Based Anticancer Agents and Fluorophores

Due to its high solubility in organic solvents and the lability of the benzonitrile ligands, cis-PtCl2(PhCN)2 is the preferred precursor for synthesizing complex, sterically hindered platinum(II) drugs and luminescent materials (e.g., phosphorescent OLED emitters) where aqueous conditions would degrade the organic ligands [1].

Preparation of Advanced Metalloporphyrins and Chlorins

As demonstrated by its superior metallation yields compared to K2PtCl4, this compound is ideal for the insertion of platinum into porphyrins, chlorins, and other macrocycles, a critical step in developing photosensitizers for photodynamic therapy[1].

Homogeneous Catalysis of C-C and C-N Bond Formation

The rapid dissociation of benzonitrile generates active catalytic sites, making cis-PtCl2(PhCN)2 highly effective for homogeneous catalytic processes, including the rearrangement of cyclopropanes and the N-alkylation of amines, where high turnover frequencies are required [1].

Precursor for Single-Atom Catalysts and Nanocrystal Doping

In materials science, the controlled ligand exchange properties of cis-PtCl2(PhCN)2 allow for the precise, location-selective immobilization of single platinum atoms on the surface of nanocrystals (e.g., CdSe nanoplatelets) for advanced photocatalytic hydrogen evolution[1].

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 10 companies with hazard statement code(s):;
H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (80%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

14873-63-3

Dates

Last modified: 08-15-2023

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